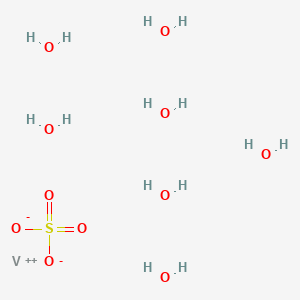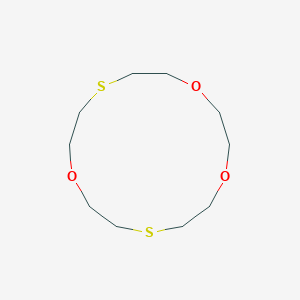
1,4,10-Trioxa-7,13-dithiacyclopentadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,10-Trioxa-7,13-dithiacyclopentadecane is a macrocyclic compound that contains both oxygen and sulfur atoms within its ring structure. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,10-Trioxa-7,13-dithiacyclopentadecane typically involves the cyclization of linear precursors containing both oxygen and sulfur atoms. One common method involves the reaction of diethylene glycol with thiodiglycol in the presence of a strong base to form the desired macrocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
1,4,10-Trioxa-7,13-dithiacyclopentadecane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The oxygen and sulfur atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkoxides or thiolates can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,4,10-Trioxa-7,13-dithiacyclopentadecane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential use in biological systems due to its ability to bind metal ions.
Medicine: Explored for its potential in drug delivery systems and as a chelating agent.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 1,4,10-Trioxa-7,13-dithiacyclopentadecane primarily involves its ability to form stable complexes with metal ions. The oxygen and sulfur atoms in the ring structure can coordinate with metal ions, stabilizing them and altering their reactivity. This property makes the compound useful in various applications, including catalysis and metal ion sequestration.
類似化合物との比較
Similar Compounds
1,4,10-Trioxa-7,13-diaza-cyclopentadecane: Similar in structure but contains nitrogen atoms instead of sulfur.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Contains additional oxygen atoms and nitrogen atoms, forming a larger ring structure.
Uniqueness
1,4,10-Trioxa-7,13-dithiacyclopentadecane is unique due to the presence of both oxygen and sulfur atoms in its ring structure, which allows it to form stable complexes with a wide range of metal ions. This dual functionality is not commonly found in other macrocyclic compounds, making it particularly valuable in coordination chemistry and related fields.
特性
CAS番号 |
40253-98-3 |
|---|---|
分子式 |
C10H20O3S2 |
分子量 |
252.4 g/mol |
IUPAC名 |
1,4,10-trioxa-7,13-dithiacyclopentadecane |
InChI |
InChI=1S/C10H20O3S2/c1-2-12-4-8-15-10-6-13-5-9-14-7-3-11-1/h1-10H2 |
InChIキー |
KBCMZONXIOOMOW-UHFFFAOYSA-N |
正規SMILES |
C1COCCSCCOCCSCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


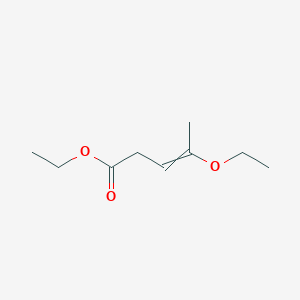
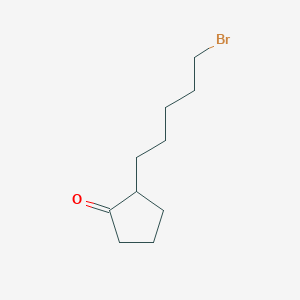
![4-(7-Aminotriazolo[4,5-d]pyrimidin-3-yl)-2-(hydroxymethyl)cyclopentan-1-ol](/img/structure/B14672066.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethoxy)methyl]-](/img/structure/B14672068.png)
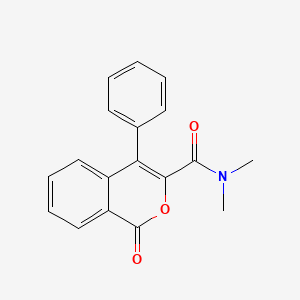
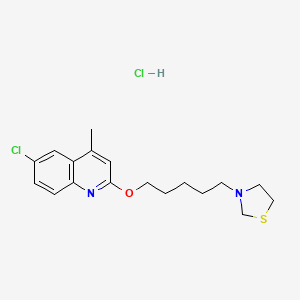
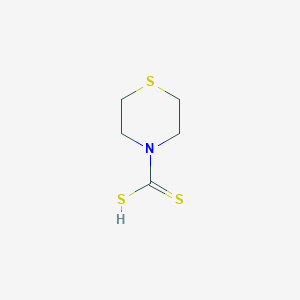
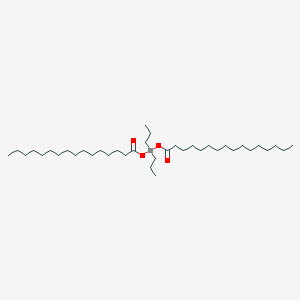
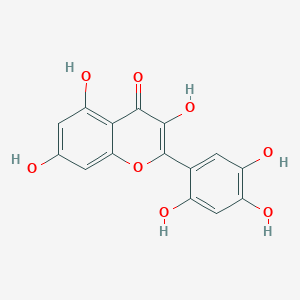
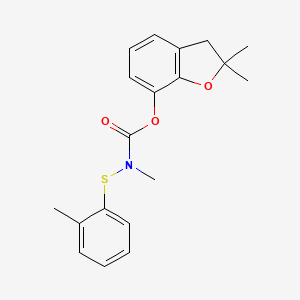
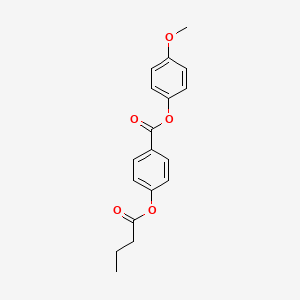
![4-{(E)-[(4-Butoxyphenyl)imino]methyl}phenyl prop-2-enoate](/img/structure/B14672119.png)
![1-Ethyl-2-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14672132.png)
